molecular formula C11H19NO2 B13071341 1-(Oxolan-3-yl)-2-(piperidin-2-yl)ethan-1-one

1-(Oxolan-3-yl)-2-(piperidin-2-yl)ethan-1-one

Cat. No.: B13071341
M. Wt: 197.27 g/mol
InChI Key: YIROCZJGGUDZKU-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)-2-(piperidin-2-yl)ethan-1-one is a synthetic organic compound that features both an oxolane (tetrahydrofuran) ring and a piperidine ring. These structural motifs are common in various biologically active molecules and pharmaceuticals, making this compound potentially significant in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolan-3-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions or reductive amination of a suitable precursor.

    Coupling of the Two Rings: The final step involves coupling the oxolane and piperidine rings through an appropriate linker, such as an ethanone group, using reagents like acyl chlorides or anhydrides under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-3-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving oxolane and piperidine rings.

    Medicine: Potential use in drug design and development due to its structural similarity to known pharmacophores.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)-2-(piperidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with piperidine rings can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The oxolane ring might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    1-(Oxolan-3-yl)-2-(morpholin-2-yl)ethan-1-one: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

1-(Oxolan-3-yl)-2-(piperidin-2-yl)ethan-1-one is unique due to the combination of the oxolane and piperidine rings, which can confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1-(oxolan-3-yl)-2-piperidin-2-ylethanone

InChI

InChI=1S/C11H19NO2/c13-11(9-4-6-14-8-9)7-10-3-1-2-5-12-10/h9-10,12H,1-8H2

InChI Key

YIROCZJGGUDZKU-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C2CCOC2

Origin of Product

United States

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